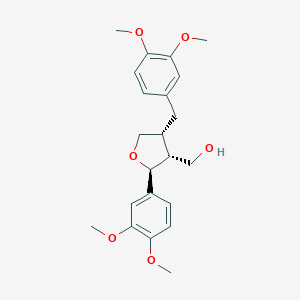

Lariciresinol dimethyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3/t16-,17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWPHVUFQNWITL-PNLZDCPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217892 | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67560-68-3 | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067560683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Investigations of Lariciresinol Dimethyl Ether

Isolation and Characterization from Plant Sources

Lariciresinol (B1674508) dimethyl ether has been identified and isolated from several plant species. The process of isolation typically involves extraction from the plant material followed by various chromatographic techniques to purify the compound. Its structural elucidation is then confirmed using spectroscopic methods.

Rostellularia procumbens

Lariciresinol dimethyl ether is a known natural product isolated from the herbs of Rostellularia procumbens (family Acanthaceae). medchemexpress.cn Its presence in this species has been confirmed through phytochemical analyses aimed at identifying its chemical constituents.

Monechma ciliatum

Phytochemical investigations of Monechma ciliatum, a plant used in traditional medicine in Nigeria, have led to the isolation of this compound. ukzn.ac.zaacs.orgvt.edu A study focusing on lariciresinol derivatives identified this compound in M. ciliatum. acs.orgthegoodscentscompany.comthegoodscentscompany.com

Virola michelii

The phytochemical study of Virola michelii, a species from the Myristicaceae family found in the Amazon, has also identified this compound. scispace.comnih.gov Specifically, (+)-Lariciresinol dimethyl ether was among twelve lignoids isolated from the leaves and fruits of this plant. scispace.comscielo.br The identification was carried out using chromatographic methods and analysis of nuclear magnetic resonance (NMR) spectra. scispace.comuea.edu.br

Other Identified Plant Species

Beyond the aforementioned species, this compound has been found in other plants.

Magnolia fargesii : This compound was isolated for the first time from a chloroform-soluble fraction of the flower buds of Magnolia fargesii. gnu.ac.kr Its structure, along with other lignans (B1203133) from the plant, was identified using spectroscopic methods. gnu.ac.krnih.gov

Turrea nilotica : Research on lariciresinol derivatives has also documented the presence of this compound in Turrea nilotica. acs.orgvt.eduthegoodscentscompany.com

Phytochemical Profiling Methodologies

The extraction and analysis of this compound from plant matrices involve several established phytochemical techniques.

Extraction Techniques

The initial step in isolating lignans like this compound is solvent extraction from the plant material. thieme-connect.com The choice of solvent and method is crucial and can significantly impact the yield. thieme-connect.com

Commonly, medium polarity solvents such as ethyl acetate (B1210297), or polar solvents like ethanol, methanol, and their aqueous mixtures are used for the extraction of lignan (B3055560) aglycones. mdpi.com For some plant materials, a sequential extraction process is recommended, starting with a non-polar solvent to remove lipophilic compounds, followed by extraction with more polar solvents like acetone (B3395972) or ethanol. researchgate.net

In instances where lignans are present as glycosides or in complex forms, a hydrolysis step (acidic, alkaline, or enzymatic) may be necessary to liberate the free aglycones. mdpi.comresearchgate.netnih.gov However, harsh conditions like strong acid hydrolysis can potentially lead to the formation of unwanted chemical artifacts. thieme-connect.com

Following initial extraction, the crude extract is often subjected to further purification. Flash chromatography is a widely used method for the preparative separation and isolation of pure lignans from these raw extracts. researchgate.net The final identification and quantification are typically achieved using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), which allows for precise characterization by comparing fragmentation patterns with known standards. mdpi.comresearchgate.net

Chromatographic Separation Techniques

Once the crude extract is obtained, various chromatographic methods are employed for the separation and purification of this compound.

Flash Chromatography: This is a convenient and widely used method for the preparative separation of lignans from the initial crude extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the semi-preparative mode, is a powerful tool for the fine purification of lignans like this compound. phcog.com Reversed-phase columns, such as RP-18, are frequently used with gradient elution systems. mdpi.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of lignans, including those found in the resin of Araucaria angustifolia. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of fractionation and purification, allowing for rapid qualitative analysis of the fractions. researchgate.net

Spectroscopic Characterization

The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the complex structure of lignans. Both 1H and 13C NMR, along with two-dimensional techniques, provide detailed information about the connectivity and stereochemistry of the molecule. phcog.com

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. nih.govphcog.com Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures and identifying individual lignans. phcog.com

Circular Dichroism (CD): CD spectroscopy is instrumental in determining the absolute configuration of chiral molecules like this compound. biocrick.com

Comparative Analysis with Related Lignans

Understanding the chemical nuances of this compound is enhanced by comparing it with other structurally similar lignans.

Lariciresinol

Lariciresinol is a direct precursor in the biosynthesis of this compound. researchgate.net It is a furofuran lignan that differs by the presence of hydroxyl groups instead of methoxy (B1213986) groups on the aromatic rings. phcog.comresearchgate.net This structural difference impacts its polarity and subsequent behavior in chromatographic systems. Lariciresinol has been isolated from various plants, including Anthriscus sylvestris and Justicia diffusa var. prostrata. nih.govnih.gov

Secoisolariciresinol (B192356) Dimethyl Ether

Secoisothis compound is an acyclic lignan, meaning it lacks the fused ring system characteristic of many other lignans. acs.org It can be prepared synthetically from furofuran lignans through hydrogenolysis. biocrick.comacs.org This structural difference leads to greater flexibility in the molecule.

Pinoresinol (B1678388) Dimethyl Ether (Eudesmin)

Pinoresinol dimethyl ether, also known as eudesmin, is a furofuran lignan. acs.org Like this compound, it possesses a central fused ring system. The key difference lies in the substitution pattern on the tetrahydrofuran (B95107) ring. Pinoresinol dimethyl ether has been synthesized and is found in various plant species. acs.org

Other Furano and Furofuran Lignans

The broader family of furano and furofuran lignans encompasses a wide array of compounds with diverse stereochemistry and substitution patterns. researchgate.netacs.org Examples include acuminatin (B31410) methyl ether and sanshodiol (B43180) methyl ether. acs.org These variations in structure contribute to the rich chemical diversity observed in the plant kingdom and influence their physicochemical properties.

Advanced Synthetic Strategies for Lariciresinol Dimethyl Ether and Its Derivatives

Total Synthesis Approaches

Total synthesis provides an indispensable tool for confirming the structure of natural products and for producing them in quantities sufficient for further study, especially when isolation from natural sources is inefficient. researchgate.net

A notable and effective strategy for the synthesis of the furofuran core of lignans (B1203133) like lariciresinol (B1674508) dimethyl ether involves the intramolecular radical cyclization of appropriately substituted epoxy ethers. researchgate.netacs.orgbiocrick.com This method has been successfully applied to the total synthesis of a variety of furano and furofuran lignans. The key step is a radical-initiated cascade reaction that forms the characteristic heterocyclic ring system. chim.it

The radical cyclization is often initiated by a titanium(III) species, specifically bis(cyclopentadienyl)titanium(III) chloride (Cp₂TiCl). acs.orgbiocrick.comacs.org This reagent is conveniently generated in situ from the commercially available and inexpensive titanocene (B72419) dichloride (Cp₂TiCl₂) and activated zinc dust in tetrahydrofuran (B95107) (THF). researchgate.netacs.org The Cp₂TiCl reagent facilitates the homolytic cleavage of the C-O bond in the epoxide, generating a radical intermediate that subsequently undergoes cyclization. chim.itacs.org This titanium(III)-mediated radical cyclization has proven to be a powerful tool in modern synthetic chemistry for creating carbon-carbon bonds with high efficiency. Depending on the reaction conditions following the cyclization, this method can yield either trisubstituted tetrahydrofurans or 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans. researchgate.netacs.orgbiocrick.comresearchgate.net For instance, upon radical cyclization followed by an acidic workup, various epoxy olefinic ethers directly afford furano lignans, including lariciresinol dimethyl ether. researchgate.netacs.orgbiocrick.com

Table 1: Lignans Synthesized via Radical Cyclization Using Cp₂TiCl

| Starting Material | Product | Lignan (B3055560) Type | Reference |

|---|---|---|---|

| Epoxy Olefinic Ethers | This compound | Furano | researchgate.net, acs.org, biocrick.com |

| Epoxy Olefinic Ethers | Dihydrosesamin | Furano | researchgate.net, researchgate.net |

| Epoxy Olefinic Ethers | Acuminatin (B31410) Methyl Ether | Furano | researchgate.net, researchgate.net |

| Epoxy Olefinic Ethers | Sanshodiol (B43180) Methyl Ether | Furano | researchgate.net, researchgate.net |

| Epoxy Olefinic Ethers | Sesamin | Furofuran | researchgate.net, acs.org |

| Epoxy Olefinic Ethers | Eudesmin | Furofuran | researchgate.net, acs.org |

| Epoxy Olefinic Ethers | Piperitol Methyl Ether | Furofuran | researchgate.net, acs.org |

Radical Cyclization of Epoxy Ethers

Stereoselective Synthesis

The radical cyclization approach has been demonstrated to be highly stereoselective, which is crucial for obtaining the desired stereoisomer of the target lignan. researchgate.netacs.orgresearchgate.net The stereochemistry of the newly formed chiral centers in the tetrahydrofuran ring is controlled during the cyclization process. chim.it This methodology has been successfully employed in the short and stereoselective total synthesis of several furano and furofuran lignans, including (±)-lariciresinol dimethyl ether. researchgate.netacs.orgnii.ac.jp The ability to control the stereochemical outcome is a significant advantage of this synthetic route.

While the radical cyclization using Cp₂TiCl often yields racemic mixtures, enantioselective syntheses of related furofuran lignans such as (+)-sesamin and (-)-sesamin (B1663412) have been developed. acs.org These asymmetric approaches are critical for accessing specific enantiomers, which can exhibit different biological activities. Methodologies like the Sharpless kinetic resolution have been integrated with radical cyclization techniques to achieve the enantioselective synthesis of various biologically active lignans.

In recent years, enzymatic and biocatalytic methods have emerged as powerful alternatives for the synthesis of complex natural products. nih.gov These approaches offer high selectivity and operate under mild reaction conditions. For example, a three-step biocatalytic cascade has been devised for producing enantiomerically pure pinoresinol (B1678388), a related lignan, from eugenol. researchgate.net This process utilizes a sequence of enzymes, including vanillyl-alcohol oxidase and laccase, followed by a kinetic resolution with an enantiospecific pinoresinol reductase. researchgate.netresearchgate.net By selecting the appropriate reductase, either the (+)- or (-)-enantiomer of pinoresinol can be obtained. researchgate.net The products of these reductase activities, such as (−)-lariciresinol, are valuable precursors for the synthesis of other lignans. researchgate.net This highlights the potential of biocatalysis in accessing key intermediates for the synthesis of compounds like this compound. acs.org

Asymmetric Synthesis of Related Lignans

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To explore the relationship between the chemical structure of lariciresinol and its biological activity, numerous derivatives and analogs have been synthesized. These structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for a compound's activity and for designing new, more potent analogs.

For instance, a study involving the synthesis of 55 lariciresinol derivatives focused on modifications at the 9-position and the aryl groups at the 7- and 7'-positions to examine their effects on plant growth regulatory activity. nih.gov The findings from this research indicated that derivatives with hydrophobic and smaller groups at the 9-position exhibited higher activity. nih.gov Specifically, (-)-(7R,8R,8'S)-9-dehydroxylariciresinol was found to be twice as potent as natural (-)-lariciresinol (B1260115). nih.gov The study also underscored the importance of the 4- and 4'-hydroxyl groups and small hydrophobic groups at the 3- and 3'-positions of the phenyl rings for enhanced activity. nih.gov Such SAR studies provide valuable insights for the rational design of new bioactive molecules based on the lariciresinol scaffold. helsinki.finepjol.info

Etherification and Alkylation Reactions

Etherification and alkylation are fundamental reactions in the synthesis of the core tetrahydrofuran structure of this compound and in its subsequent modification. These reactions can be used to form the central ether ring or to modify hydroxyl groups present on the lignan scaffold.

A key strategy for constructing the furan (B31954) ring is through intramolecular cyclization. One notable method is the intramolecular radical cyclization of suitably substituted epoxy ethers. acs.orgresearchgate.net This reaction, using a reagent like bis(cyclopentadienyl)titanium(III) chloride, can produce trisubstituted tetrahydrofurano lignans. acs.orgresearchgate.net For instance, the cyclization of specific epoxy olefinic ethers, followed by an acidic workup, directly yields (±)-lariciresinol dimethyl ether. acs.orgresearchgate.net Another approach involves a bioinspired, three-step synthesis to create trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans. rsc.org This process concludes with the reduction of a 1,4-diketone intermediate to a diol, which then undergoes a diastereoselective cycloetherification using reagents like boron trifluoride etherate (BF₃·OEt₂) to form the final tetrahydrofuran ring. rsc.org

Beyond forming the core structure, etherification can be used to modify the final molecule. A classic example is the preparation of a triphenylmethyl ether of this compound. rsc.org This reaction involves treating this compound with triphenylmethyl chloride in pyridine, which selectively targets the primary alcohol group, demonstrating its accessibility for alkylation. rsc.org

Table 1: Examples of Etherification and Alkylation Reactions in Lignan Synthesis

| Reaction Type | Starting Material/Precursor | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Intramolecular Radical Cyclization | Epoxy olefinic ether | bis(cyclopentadienyl)titanium(III) chloride, Zinc, THF; acidic workup | (±)-Lariciresinol dimethyl ether | acs.org, researchgate.net |

| Diastereoselective Cycloetherification | 1,4-Diol intermediate | BF₃·OEt₂, CH₂Cl₂ at -78 °C | trans,trans,trans-Tetrahydrofuran lignan | rsc.org |

| O-Alkylation (Tritylation) | This compound | Triphenylmethyl chloride, Pyridine at 70°C | Triphenylmethyl ether of this compound | rsc.org |

Rearrangement Products (e.g., Lariciresinol-Type Butyrolactone Lignans)

The lignan scaffold can undergo fascinating rearrangement reactions, transforming one type of lignan into another. A significant example is the conversion of dibenzylbutyrolactone lignans into lariciresinol-type butyrolactone structures.

Research has shown that when the natural lignan hydroxymatairesinol (B1246089) is treated with an alkaline aqueous solution, it partially rearranges to form isomeric forms of a lariciresinol-type butyrolactone lignan. researchgate.netacs.orgresearchgate.net The two major diastereomers formed, named isohydroxymatairesinol and epi-isohydroxymatairesinol, were isolated and characterized. researchgate.netacs.org This type of butyrolactone lignan had not been previously identified as a naturally occurring compound, although similar structures had been utilized as intermediates in synthetic chemistry. acs.org The rearrangement is thought to proceed via a quinone methide intermediate. acs.org This base-catalyzed conversion highlights the chemical flexibility of the lignan framework and provides a synthetic route to novel structures from readily available natural products. researchgate.net Another documented transformation is the acid-catalyzed rearrangement of lariciresinol to isolariciresinol. rsc.org

Table 2: Rearrangement Reactions of Lignan Scaffolds

| Starting Lignan | Reaction Conditions | Rearrangement Product(s) | Lignan Class of Product | Reference |

|---|---|---|---|---|

| Hydroxymatairesinol | Alkaline aqueous solution | Isohydroxymatairesinol and epi-isohydroxymatairesinol | Lariciresinol-type butyrolactone | researchgate.net, acs.org, researchgate.net |

| Lariciresinol | Acid treatment | Isolariciresinol | Tetralin | rsc.org |

Introduction of Modified Moieties

The introduction of modified chemical groups, or moieties, onto the this compound skeleton is a key strategy for developing novel derivatives. These modifications can alter the molecule's physicochemical properties and biological activity, making it a valuable approach in medicinal chemistry and for structure-activity relationship (SAR) studies.

A straightforward modification is the esterification of the primary hydroxyl group. For example, the synthesis of Lariciresinol-4,4'-dimethyl ether-9-acetate involves the addition of an acetate (B1210297) group, demonstrating a simple way to create a derivative. medchemexpress.com More complex esters can also be formed. The synthesis of (−)-ananolignan F was achieved through the esterification of a related lignan intermediate with angeloyl chloride, showcasing the introduction of a more elaborate moiety. nih.gov

Other functional groups can also be introduced. Synthetic routes have been developed that enable the modification of lignans to create 5-hydroxymethyl derivatives, which have shown promising cytotoxic profiles against cancer cell lines. mdpi-res.com Furthermore, oxidative reactions can be employed to transform existing functional groups. For instance, the benzylic alcohol in a synthetic lignan can be selectively oxidized to the corresponding ketone using reagents like 2-Iodoxybenzoic acid (IBX), leaving other parts of the molecule, such as methoxyl groups, intact. nih.gov

Table 3: Examples of Modified Moieties Introduced to Lignan Structures

| Modification Type | Reagents/Method | Introduced Moiety/Resulting Group | Example Product/Derivative | Reference |

|---|---|---|---|---|

| Acetylation | Esterification | Acetate group | Lariciresinol-4,4'-dimethyl ether-9-acetate | medchemexpress.com |

| Esterification | Reaction with angeloyl chloride | Angeloyl group | (−)-Ananolignan F | nih.gov |

| Oxidation | 2-Iodoxybenzoic acid (IBX) | Ketone (from benzylic alcohol) | Ketone derivative of a synthetic lignan | nih.gov |

| Hydroxymethylation | Synthetic route modification | Hydroxymethyl group | 5-Hydroxymethyl lignan derivative | mdpi-res.com |

Biological Activities and Pharmacological Investigations of Lariciresinol Dimethyl Ether

Antioxidant Activity

The antioxidant potential of lignans (B1203133), as a chemical class, is a subject of research interest. koreamed.org In one study, lariciresinol (B1674508) dimethyl ether was isolated from a plant source alongside ten other compounds. biocrick.com These isolates were evaluated for their antioxidant activities using a modified superoxide (B77818) radical-scavenging assay. biocrick.com While the study reported potent superoxide radical-scavenging activities for some of the other isolated lignans (compounds 5-8) with ED₅₀ values ranging from 16.5 to 27.7 µM, specific quantitative data for lariciresinol dimethyl ether was not provided in the available abstract. biocrick.com

In a different analysis using an amperometric method, the parent compound, lariciresinol, was ranked for its antioxidant activity as being more potent than secoisolariciresinol (B192356) and isolariciresinol. This highlights the antioxidant potential within this structural family, though direct comparative data for the dimethyl ether derivative is not available.

Anti-inflammatory Potential

This compound has been generally noted for its potential anti-inflammatory properties. koreamed.org However, detailed mechanistic studies on this specific compound are limited in the scientific literature.

For context, extensive research has been conducted on the structurally similar lignan (B3055560), Lirioresinol B dimethyl ether. Studies on this compound have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Lirioresinol B dimethyl ether was found to suppress the production of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Its mechanism involves the downregulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov It is important to note that this detailed mechanistic insight pertains to Lirioresinol B dimethyl ether and not directly to this compound.

Anti-proliferative and Cytotoxic Activities

The potential of this compound as an anti-proliferative or cytotoxic agent has been explored as part of broader investigations into lignans. While the compound has been isolated from various plant sources, including Myristica fragrans and Virola michelii, specific data on its cytotoxic activity is sparse. koreamed.orgnih.gov

Research on related lignans provides some context for the potential activity of this class of compounds. For example, various lignans isolated from Myristica fragrans have demonstrated cytotoxic effects against breast cancer cell lines, such as MCF-7. koreamed.org Another related lignan, pinoresinol (B1678388) dimethyl ether, was isolated from the seeds of Rollinia mucosa, although its cytotoxicity was not reported in a study that focused on other co-isolated compounds. nih.gov Similarly, total lignan extracts from Cedrus deodara have shown dose-dependent inhibitory effects on the proliferation of A549 human lung cancer cells, with an IC₅₀ value of 39.82 μg/mL. d-nb.info However, the activity of the individual components of this extract was not detailed.

A study focusing on new sesquiterpene-aryl derivatives found that compounds featuring a 3,4-dimethoxy substitution pattern on the aromatic ring exhibited a higher cytotoxic effect on MCF-7 cells, suggesting the potential importance of this functional group which is also present in this compound. nih.gov

Table 1: Cytotoxicity of Related Lignans

| Compound/Extract | Cell Line | Activity (IC₅₀) | Reference |

| Total Lignan Extract from Cedrus deodara | A549 | 39.82 µg/mL | d-nb.info |

| Macelignan | MCF-7 | ~5.97 µg/mL | koreamed.org |

| meso-Dihydroguaiaretic acid (MDGA) | MCF-7 | ~7.67 µg/mL | koreamed.org |

| meso-Dihydroguaiaretic acid (DHGA) | H358 | 10.1 µM | nih.gov |

Effects on Cell Signaling Pathways

The specific effects of this compound on cell signaling pathways have not been extensively detailed in published research. However, the activities of related lignans suggest potential mechanisms.

As mentioned previously, the anti-inflammatory effects of Lirioresinol B dimethyl ether are mediated by the inhibition of NF-κB and MAPK signaling cascades, including the phosphorylation of JNK, p-38, and ERK. nih.gov That compound was also shown to reduce the expression of toll-like receptor (TLR)-4 and myeloid differentiation primary response gene 88 (MyD88). nih.gov

Furthermore, studies on diarylbutane-type lignans from Myristica fragrans indicate that their chemopreventive effects may be linked to the activation of the AMP-activated protein kinase (AMPK) pathway, which subsequently induces apoptosis. koreamed.org

Other Reported Biological Effects

Investigations into lignans have revealed a wide spectrum of biological activities beyond those previously mentioned. Pinoresinol dimethyl ether, an isomer of this compound, has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase. chemfaces.com Lignans isolated from various species of the Virola genus, a known source of this compound, have demonstrated leishmanicidal activity against Leishmania amazonensis. scispace.comnih.gov

Structure-Activity Relationship Studies

The relationship between the chemical structure of lignans and their biological activity is a key area of research. Studies on derivatives of the parent compound, (-)-lariciresinol (B1260115), have provided valuable insights into how specific functional groups influence activity.

One comprehensive study synthesized 55 lariciresinol derivatives to examine their plant growth regulatory activity. The findings suggested that derivatives with hydrophobic and smaller substituent groups at the 9-position exhibited higher activity. This work also highlighted the importance of the free hydroxyl groups at the 4- and 4'-positions for this specific biological effect. researchgate.net

Impact of Substituents on Biological Activity

The nature of substituents on the phenyl rings and side chains of lignans significantly influences their pharmacological profile. The presence of methoxy (B1213986) groups, such as in this compound, is a critical structural feature.

The methylation of the 4- and 4'-hydroxyl groups to form the dimethyl ether derivative would, based on the plant growth inhibition studies, be expected to alter the activity compared to the parent compound, lariciresinol. researchgate.net Furthermore, research on other classes of compounds has shown that the 3,4-dimethoxyaryl pattern can be crucial for cytotoxicity. nih.gov This suggests that the methoxy groups of this compound are key determinants of its biological function, distinguishing its activity profile from its hydroxylated parent compound and other related lignans.

Stereochemical Influence on Pharmacological Effects

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can significantly influence its biological and pharmacological properties. In the realm of natural products, particularly lignans, different stereoisomers of the same compound can exhibit markedly different interactions with biological targets, leading to variations in their therapeutic effects. While comprehensive comparative studies on the pharmacological activities of all stereoisomers of this compound are not extensively documented, research on related lignans provides compelling evidence for the crucial role of stereochemistry in determining their biological efficacy.

The spatial orientation of substituents on the tetrahydrofuran (B95107) ring and the chiral centers of lignans like this compound are critical for their interaction with enzymes, receptors, and other biological macromolecules. This specificity can affect the potency and even the nature of the pharmacological response. For instance, one enantiomer might be responsible for the desired therapeutic effect, while the other could be less active or contribute to off-target effects.

Investigations into closely related tetrahydrofuran lignans have demonstrated this principle. A study on the antimicrobial properties of 3,4-dibenzyltetrahydrofuran lignan enantiomers revealed a clear stereoselective activity against various bacteria. One enantiomer, Lio 11, exhibited stronger antibacterial activity against Lactobacillus denitrificans compared to its counterpart, Lio 7. tandfonline.com This highlights that the specific spatial arrangement is a key determinant of the compound's ability to inhibit bacterial growth. tandfonline.com

Similarly, research on the parent compound, lariciresinol, has shown that specific stereoisomers possess distinct activities. For example, (+)-lariciresinol has demonstrated antibacterial effects against foodborne pathogens like Staphylococcus aureus and Escherichia coli O157:H7. researchgate.net Furthermore, a study involving the synthesis of all stereoisomers of lariciresinol found that (-)-lariciresinol and its 7S,8S,8'R stereoisomer were more potent inhibitors of Italian ryegrass root growth than other stereoisomers, reinforcing the concept that biological activity is highly dependent on the specific stereochemical configuration.

While these findings pertain to related compounds, they strongly suggest that the different stereoisomers of this compound would also exhibit distinct pharmacological profiles. The antioxidant, anti-inflammatory, and other biological activities attributed to this compound are likely to be stereospecific. Further research is needed to isolate or synthesize the individual stereoisomers of this compound and conduct comparative pharmacological evaluations to fully elucidate the structure-activity relationships governed by their stereochemistry.

Interactive Data Table: Stereoselective Antibacterial Activity of 3,4-Dibenzyltetrahydrofuran Lignan Enantiomers

The following table illustrates the differing minimum inhibitory concentrations (MIC) of two enantiomers of a related tetrahydrofuran lignan, demonstrating the principle of stereochemical influence on biological activity. tandfonline.com

| Compound | Stereochemistry | Lactobacillus denitrificans MIC (mM) | Bacillus subtilis MIC (mM) | Staphylococcus aureus MIC (mM) |

| Lio 7 | Enantiomer 1 | >50 | 25 | >50 |

| Lio 11 | Enantiomer 2 | 6.25 | 25 | >50 |

Biosynthesis and Metabolic Pathways of Lariciresinol Dimethyl Ether

Precursor Compounds and Enzymatic Transformations

The biosynthetic journey to lariciresinol (B1674508) dimethyl ether begins with the oxidative coupling of two coniferyl alcohol molecules. This initial step is stereochemically controlled by dirigent proteins (DIR), which guide the dimerization to form pinoresinol (B1678388). rsc.orgoup.com Following the formation of pinoresinol, a series of enzymatic reductions and modifications occur.

The core pathway proceeds through the sequential reduction of pinoresinol to lariciresinol, and subsequently to secoisolariciresinol (B192356), a process catalyzed by pinoresinol/lariciresinol reductase (PLR) enzymes. rsc.org For the synthesis of lariciresinol dimethyl ether, the pathway diverges at the lariciresinol stage. It is hypothesized that O-methyltransferase (OMT) enzymes catalyze the methylation of the hydroxyl groups on the lariciresinol molecule. While the specific OMT for lariciresinol has not been definitively isolated, the existence of O-methyltransferases that act on similar lignan (B3055560) structures, such as matairesinol (B191791) O-methyltransferase (MOMT) which produces arctigenin, supports this proposed mechanism. rsc.org The identification of related methylated lignans (B1203133) like (-)-matairesinol dimethyl ether in plants such as Linum usitatissimum further suggests that OMTs are a key component of the final steps in the biosynthesis of such compounds. d-nb.info

The general biosynthetic pathway leading to the lariciresinol core is outlined below:

| Step | Precursor | Enzyme | Product |

| 1 | 2x Coniferyl alcohol | Dirigent Protein (DIR) | Pinoresinol |

| 2 | Pinoresinol | Pinoresinol/Lariciresinol Reductase (PLR) | Lariciresinol |

| 3 | Lariciresinol | O-Methyltransferase (OMT) (putative) | This compound |

Pinoresinol/lariciresinol reductase (PLR) is a critical enzyme that catalyzes two consecutive NADPH-dependent reduction steps in the lignan biosynthetic pathway. d-nb.inforesearchgate.net The first reduction converts pinoresinol to lariciresinol, and the second reduces lariciresinol to secoisolariciresinol. rsc.org Most characterized PLRs are capable of catalyzing both of these steps. researchgate.net

A key feature of PLR enzymes is their stereospecificity, which plays a crucial role in determining the enantiomeric composition of lignans within a plant. uni-duesseldorf.de Different plant species, and even different organs within the same plant, can possess PLR isoforms with opposite enantiospecificities. d-nb.info For example, in flax (Linum usitatissimum), two PLRs have been identified: LuPLR1 is primarily responsible for the pathway leading to (+)-secoisolariciresinol, while LuPLR2 is involved in the biosynthesis of lignans derived from the (-) enantiomer. d-nb.info This enzymatic control is fundamental to the stereochemical diversity of lignans found in nature.

Secoisolariciresinol dehydrogenase (SIRD) is another important enzyme in the broader lignan biosynthetic pathway. researchgate.net It acts on secoisolariciresinol, the product formed from the second reduction step of PLR, by oxidizing it to produce matairesinol. rsc.org Therefore, SIRD functions downstream from the formation of lariciresinol. The biosynthesis of this compound diverges from this path at the lariciresinol intermediate, prior to its potential conversion to secoisolariciresinol and subsequent oxidation by SIRD. While both PLR and SIRD are key enzymes in lignan biosynthesis, SIRD is not directly involved in the formation of lariciresinol or its dimethylated derivative.

Role of Pinoresinol/Lariciresinol Reductase (PLR)

In Vitro and In Vivo Metabolic Fate

Specific research on the in vitro and in vivo metabolic fate of this compound is limited. However, studies on its parent compound, lariciresinol, provide insights into its potential metabolic pathways, particularly following ingestion.

In vivo studies using rat and mouse models have shown that dietary lariciresinol is metabolized into several other compounds. nih.gov After administration, lariciresinol and its metabolites, including secoisolariciresinol, enterodiol (B191174), and enterolactone, were detected in the serum. nih.gov This pattern of metabolism, which involves conversion by gut microbiota, is similar to that observed in humans. nih.gov These mammalian lignans, enterodiol and enterolactone, are the end-products of gut microflora biotransformation of precursor plant lignans. thegoodscentscompany.com Therefore, it is plausible that this compound, upon demethylation in the gut, could enter a similar metabolic pathway, ultimately being converted to these enterolignans.

Genetic and Molecular Studies of Biosynthetic Enzymes

Significant research has focused on the genetic and molecular aspects of the enzymes involved in lignan biosynthesis, particularly PLR. Genes encoding PLR have been cloned and characterized from a variety of plant species, including Isatis indigotica, Linum species, and Taiwania cryptomerioides. oup.comd-nb.infonchu.edu.tw Transcriptome analysis and gene expression profiling have revealed that multiple PLR genes often exist within a single plant, exhibiting different expression patterns in various tissues, which corresponds to the accumulation of specific lignans in those tissues. oup.comnchu.edu.tw For instance, studies in Isatis indigotica correlated the expression of specific PLR genes, like IiPLR1, with the accumulation of lariciresinol. oup.com

Molecular studies have also been conducted on O-methyltransferase (OMT) genes, which are responsible for the methylation steps in the formation of various secondary metabolites. In the context of lignan biosynthesis, genes for enzymes like Caffeoyl-CoA O-methyltransferase (CCoAOMT) have been identified as part of the upstream phenylpropanoid pathway that supplies the necessary precursors. researchgate.netnchu.edu.tw More specifically, genes for OMTs that act on lignan skeletons, such as matairesinol O-methyltransferase (MOMT), have been described, which methylate a phenolic hydroxyl group to produce compounds like arctigenin. rsc.org While the specific gene that encodes an OMT for the dimethylation of lariciresinol has not been explicitly characterized, the identification of these related genes in lignan-producing plants provides a genetic basis for the proposed final step in this compound biosynthesis.

Table of Studied Biosynthetic Genes

| Gene | Enzyme | Organism Studied | Research Focus |

|---|---|---|---|

| PLR-Lu1 / PLR-Lu2 | Pinoresinol/Lariciresinol Reductase | Linum usitatissimum (Flax) | Stereospecificity, tissue-specific expression. d-nb.info |

| IiPLR1 | Pinoresinol/Lariciresinol Reductase | Isatis indigotica | Correlation of gene expression with lariciresinol accumulation. oup.com |

| TcPLR1, TcPLR2.2, TcPLR3 | Pinoresinol/Lariciresinol Reductase | Taiwania cryptomerioides | Gene expression during wood formation. nchu.edu.tw |

| CCoAOMT | Caffeoyl-CoA O-methyltransferase | Various Plants | Role in the general phenylpropanoid pathway. researchgate.netnchu.edu.tw |

Analytical Methodologies for Lariciresinol Dimethyl Ether in Biological and Complex Matrices

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lignans (B1203133), including lariciresinol (B1674508) dimethyl ether, particularly within biological matrices. researchgate.netresearchgate.net Its versatility is enhanced by coupling it with a range of detectors that offer varying degrees of sensitivity and selectivity.

UV Detection: HPLC with Ultraviolet (UV) detection is a common initial step for identifying and quantifying lignans. The aromatic rings within the lariciresinol dimethyl ether structure absorb UV light, allowing for its detection. UV spectra are typically recorded in the range of 190–400 nm. ppm.edu.pl

Mass Spectrometry (MS) Detection: For enhanced sensitivity and selectivity, HPLC is frequently coupled with mass spectrometry (HPLC-MS). mdpi.com Techniques like electrospray ionization (ESI) are particularly valuable for analyzing lignans and their metabolites. researchgate.netresearchgate.net This combination allows for the determination of the molecular weight of the compound and provides structural information through fragmentation patterns.

Coulometric Electrode Array Detection (CEAD): HPLC coupled with a coulometric electrode array detector offers a highly sensitive method for the determination of lignans like lariciresinol in various foodstuffs. researchgate.net This method involves separating the compounds isocratically on a reversed-phase column and then detecting them coulometrically at multiple electrodes set at different potentials. researchgate.net This approach has been successfully used to quantify lignans down to the parts-per-billion (ppb) range. researchgate.net

Recent advancements in HPLC-ESI-ion trap-MS (MSn) have proven to be particularly valuable in lignan (B3055560) analysis due to their high sensitivity and selectivity. researchgate.net Furthermore, the use of chiral HPLC columns enables the separation of lignan enantiomers. researchgate.netresearchgate.net

Table 1: HPLC Methods for Lignan Analysis

| Feature | Description | Source |

| Principle | Separation of compounds based on their interaction with a stationary phase, followed by detection. | mdpi.com |

| Common Detectors | UV, Mass Spectrometry (MS), Coulometric Electrode Array Detection (CEAD). | ppm.edu.plmdpi.comresearchgate.net |

| Application | Analysis of lignans and their metabolites in biological matrices. | researchgate.netresearchgate.net |

| Advanced Techniques | HPLC-ESI-ion trap-MS (MSn) for high sensitivity and selectivity; Chiral HPLC for enantiomer separation. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and routine technique for the identification and quantification of lignans, including this compound, especially in complex mixtures. researchgate.netresearchgate.netnih.gov This method typically requires derivatization of the lignans into their more volatile trimethylsilyl (B98337) (TMS) ethers to facilitate their passage through the gas chromatograph. researchgate.netresearchgate.netnih.gov

The process involves separating the volatile derivatives in the gas phase based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries or known standards. nih.govresearchgate.net

GC-MS has been instrumental in the analysis of lignans in various plant resins and woods. For instance, a total extract of resin from Araucaria angustifolia was analyzed by GC-MS, leading to the identification of 32 different lignans. nih.gov The interpretation of the fragmentation patterns of the lignan trimethylsilyl derivatives is a key aspect of this analysis. nih.gov Isotope dilution GC-MS methods have also been developed for the accurate quantification of dietary lignans in food. researchgate.net

Table 2: GC-MS Analysis of Lignans

| Step | Description | Source |

| Sample Preparation | Derivatization to form volatile compounds, typically trimethylsilyl (TMS) ethers. | researchgate.netresearchgate.netnih.gov |

| Separation | Gas chromatography separates the derivatized compounds. | numberanalytics.com |

| Identification | Mass spectrometry provides a fragmentation pattern for identification. | nih.govresearchgate.net |

| Quantification | Isotope dilution methods can be used for accurate quantification. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. africaresearchconnects.com It provides detailed information about the carbon-hydrogen framework of a molecule.

Both ¹H NMR and ¹³C NMR are utilized. ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. mdpi.com For instance, 200 MHz proton NMR spectroscopy was used to successfully elucidate the molecular structure of a dimethyl ether of lariciresinol isolated from Monechma ciliatum. africaresearchconnects.com

In more complex cases, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between different atoms within the molecule. mdpi.comnih.gov The structural characterization of newly isolated lignans is often achieved by a combination of these NMR experiments. mdpi.com The chemical shift and coupling constant data obtained from NMR spectra are compared with literature values for known compounds to confirm their identity. acs.org

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique used for metabolite profiling of this compound in biological samples. ppm.edu.plnih.gov This method allows for the identification and quantification of not only the parent compound but also its various metabolites.

In an MS/MS experiment, a precursor ion (the molecular ion of the compound of interest) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. ppm.edu.pl This process provides a unique fragmentation pattern that is highly specific to the compound's structure, enabling its confident identification even in complex biological matrices. ppm.edu.plnih.gov

LC-MS/MS methods have been developed and optimized for the quantification of various plant lignans in foods and biological fluids like human serum and urine. thegoodscentscompany.comthegoodscentscompany.com The high sensitivity of this technique is crucial for detecting the low concentrations of metabolites that are often present.

Development of Sensitive and Selective Assays for Quantification

The development of sensitive and selective assays is paramount for the accurate quantification of this compound and related lignans in various matrices, particularly in food and biological samples where they may be present at low concentrations. researchgate.net

Isotope dilution gas chromatography/mass spectrometry (GC/MS) is one such highly accurate method. researchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₃-labeled lignans) to the sample as an internal standard. researchgate.net By measuring the ratio of the unlabeled to the labeled compound, precise quantification can be achieved, correcting for any losses during sample preparation and analysis. researchgate.net

For HPLC-based methods, the use of highly sensitive detectors like coulometric electrode array detectors (CEAD) allows for quantification down to the upper parts-per-billion (ppb) range. researchgate.net The development of such methods requires careful optimization of chromatographic conditions and detector settings to ensure both selectivity and sensitivity for the target lignans. researchgate.net These quantitative assays are essential for studies investigating the dietary intake and biological effects of these compounds.

Future Directions and Research Perspectives

Untargeted Metabolomics Approaches for Comprehensive Analysis

Untargeted metabolomics has emerged as a powerful tool for obtaining a holistic view of the small-molecule metabolites within a biological system. evotec.com This hypothesis-generating approach aims to measure as many metabolites as possible in a sample, providing a detailed snapshot of the metabolic state. evotec.com In the context of Lariciresinol (B1674508) dimethyl ether, untargeted metabolomics, typically employing liquid chromatography-high resolution mass spectrometry (LC-HRMS), is crucial for several research avenues. animbiosci.org

Advanced Pharmacological Screening and Target Identification

To fully understand the therapeutic potential of Lariciresinol dimethyl ether, it is essential to identify its specific molecular targets. Advanced pharmacological screening techniques, including high-throughput screening (HTS) and high-content screening (HCS), are instrumental in this process. chemfaces.comontosight.ai These methods allow for the rapid testing of the compound against vast libraries of proteins, enzymes, receptors, and cellular models to pinpoint interactions and biological responses. chemfaces.com Lignan-specific compound libraries, which include this compound, are curated for exactly these types of screening campaigns to discover new drug leads. chemfaces.com

Chemoenzymatic Synthesis for Sustainable Production

A significant hurdle in the development of natural products as pharmaceuticals is securing a stable and sustainable supply. Traditional extraction from plant sources, such as Rostellularia procumbens or Magnolia fargesii, can be inefficient and ecologically taxing due to low yields and limited plant availability. researchgate.netnih.govtargetmol.combiocrick.com While total chemical synthesis of this compound has been achieved through methods like intramolecular radical cyclization, these multi-step processes can be complex and may not be ideal for large-scale, green production. acs.orgresearchgate.net

Consequently, future research is heavily focused on biotechnological and chemoenzymatic strategies. nih.gov Chemoenzymatic synthesis merges the precision of enzymatic catalysts with the practicality of chemical reactions, offering highly efficient and stereoselective production routes. nsf.govresearchgate.net An even more promising avenue is the use of metabolic engineering to create cellular factories for lignan (B3055560) production. plos.org Researchers have successfully engineered yeast (Saccharomyces cerevisiae) and transgenic plant cell cultures to produce lignan precursors and related molecules. slguardian.orgbioengineer.org For example, a synthetic yeast consortium was engineered for the de novo biosynthesis of lariciresinol diglucoside, demonstrating the feasibility of this approach. slguardian.org Developing similar platforms for this compound could provide a scalable, cost-effective, and environmentally friendly production method, which is essential for its potential clinical and commercial development. bioengineer.org

Exploration of Novel Biological Activities and Mechanisms of Action

While this compound is known to possess antioxidant, anti-inflammatory, and potential anticancer properties, the precise molecular mechanisms underlying these activities require deeper investigation. ontosight.ai Future studies will aim to move beyond descriptive observations to a mechanistic understanding of how this compound functions at a cellular level.

Research on closely related lignans (B1203133) provides a roadmap for these explorations. For example, Lirioresinol B dimethyl ether has been shown to inhibit hepatic fibrosis by down-regulating key inflammatory mediators like NF-κB and COX-2. nih.gov It is plausible that this compound shares similar anti-inflammatory mechanisms. Likewise, its precursor, lariciresinol, exhibits antifungal properties by directly disrupting the plasma membrane of fungal cells. researchgate.net Investigating whether this compound retains or enhances this membrane-active mechanism could open up new applications as an antifungal agent. Elucidating these specific molecular interactions is critical for validating its therapeutic potential and identifying the diseases where it could be most effective.

Application in Natural Product Drug Discovery and Development

This compound stands as a promising candidate in the pipeline of natural product drug discovery. Its journey from a plant-isolated compound to a potential therapeutic agent encapsulates the modern drug discovery process. targetmol.commedchemexpress.com The initial identification of its biological activities through screening serves as the starting point. ontosight.aibiocrick.com

The future application of this compound in drug development hinges on the successful integration of the research areas outlined above. Comprehensive analysis through metabolomics and advanced screening will clarify its mechanism of action and identify specific, high-value targets. evotec.com This knowledge allows for its targeted development for specific diseases. Furthermore, this compound can serve as a scaffold for medicinal chemists. By understanding its structure-activity relationship, scientists can synthesize derivatives to improve potency, selectivity, and pharmacokinetic properties, transforming a natural lead into an optimized drug candidate. The development of sustainable production methods via metabolic engineering or chemoenzymatic synthesis will be the final key, ensuring that if the compound proves successful, it can be manufactured at the scale required for clinical use. chemfaces.comnih.gov

Q & A

Q. What methodologies are effective for isolating Lariciresinol dimethyl ether from plant matrices, and how can purity be validated?

this compound is isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and preparative TLC. For example, it was purified from Magnolia fargesii using silica gel chromatography and identified via spectroscopic methods . Purity validation involves HPLC-UV or LC-MS analysis, with confirmation through comparison to reference standards (e.g., retention time, spectral matches) .

Q. How is structural elucidation of this compound achieved using spectroscopic data?

Key techniques include:

- 1H-/13C-NMR : Aromatic protons (δ 6.71–6.88 ppm) and methoxy groups (δ 3.74–3.88 ppm) confirm lignan structure .

- ESI-MS : Positive-ion ESI-MS shows [2M+H]+ at m/z 777 and [M-H]- at m/z 387 .

- IR and CD : Used to identify functional groups and absolute stereochemistry (e.g., Mosher’s esterification for configuration determination) .

Q. Which plant species are known to produce this compound, and how is its distribution studied?

It occurs in Magnolia fargesii, Magnolia biondii, and Cornus officinalis . Distribution is confirmed via phytochemical screening (TLC, HPLC) and cross-referencing with spectral libraries. For example, TLC of Araucaria araucana wood showed spots corresponding to Lariciresinol derivatives (Rf = 0.47) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antioxidant potency) be resolved?

Discrepancies arise from assay variability (e.g., superoxide radical-scavenging vs. DPPH assays) or stereochemical differences. For instance, compounds 5–8 in Magnolia fargesii showed ED50 values of 16.5–27.7 µM in antioxidant assays, but activity depends on substituent positioning and sample purity . Rigorous replication using standardized protocols (e.g., modified superoxide assays with controls like BHA/Trolox) is critical .

Q. What challenges exist in optimizing catalytic systems for synthesizing Lariciresinol derivatives?

Semi-synthetic modifications, such as methylation of Lariciresinol using diazomethane, require precise control of reaction conditions (e.g., solvent, temperature) to avoid over-methylation. The dimethyl ether derivative of seco-isolariciresinol was synthesized at m.p. 129–130°C with [α]D = -35.7° . Challenges include regioselectivity and preserving stereochemical integrity during derivatization.

Q. How does stereochemistry influence biological activity and analytical detection?

Absolute configuration (e.g., 7′,8′-diastereomers) affects radical-scavenging efficacy. CD spectroscopy and Mosher’s esterification are used to resolve ambiguities. For example, new stereoisomers from Magnolia fargesii were characterized via these methods . Enantiomer-specific HPLC columns (e.g., chiral stationary phases) can separate stereoisomers with baseline resolution .

Q. What strategies address co-elution issues in chromatographic analysis of Lariciresinol derivatives?

Co-elution in TLC (e.g., Rf = 0.54 for Lariciresinol derivatives in Araucaria araucana) can be mitigated using hyphenated techniques like LC-MS/MS or 2D-NMR. Gradient elution in HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) improves separation .

Methodological Recommendations

- Isolation : Combine macroporous resin chromatography with preparative HPLC for scalable purification .

- Bioassays : Use cell-based models (e.g., RAW 264.7 macrophages) to validate anti-inflammatory activity alongside chemical assays .

- Stereochemical Analysis : Apply quantum mechanical calculations (e.g., ECD simulations) to corroborate experimental CD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.